molecular formula C23H28N2O5S B4540969 5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

Cat. No.: B4540969
M. Wt: 444.5 g/mol
InChI Key: YCRJYYBXMGFPJX-UHFFFAOYSA-N
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Description

5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzothiophene core, which is known for its biological activity and stability, making it a valuable scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.

    Introduction of the Carbamoyl Group: The 2-methoxyphenyl carbamoyl group can be introduced through a reaction with 2-methoxyphenyl isocyanate.

    Amination and Coupling: The amino group is introduced through a nucleophilic substitution reaction, followed by coupling with 3-methyl-5-oxopentanoic acid under peptide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology and Medicine

The benzothiophene core is known for its biological activity, and derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In material science, this compound can be used in the development of organic semiconductors, dyes, and other advanced materials due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzothiophene core can engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-methylbenzothiophene share the benzothiophene core but differ in their substituents.

    Carbamoyl Derivatives: Compounds such as N-(2-methoxyphenyl)carbamate have similar functional groups but lack the benzothiophene core.

Uniqueness

The unique combination of the benzothiophene core with the 2-methoxyphenyl carbamoyl group and the 3-methyl-5-oxopentanoic acid moiety distinguishes this compound from others. This structural diversity enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

5-[[3-[(2-methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S/c1-13-8-9-15-18(10-13)31-23(25-19(26)11-14(2)12-20(27)28)21(15)22(29)24-16-6-4-5-7-17(16)30-3/h4-7,13-14H,8-12H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRJYYBXMGFPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3OC)NC(=O)CC(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 2
5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 3
5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 4
5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 5
5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid
Reactant of Route 6
5-({3-[(2-Methoxyphenyl)carbamoyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid

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